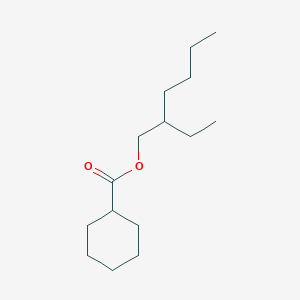

2-Ethylhexyl cyclohexanecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethylhexyl cyclohexanecarboxylate, also known as EHC, is a chemical compound that has been widely used in various industrial applications. EHC is a clear, colorless liquid that has a faint odor and is soluble in water. It is commonly used as a plasticizer in the production of PVC, which is used in many products such as pipes, flooring, and cables. EHC is also used in the production of adhesives, sealants, and coatings.

Mécanisme D'action

The mechanism of action of 2-Ethylhexyl cyclohexanecarboxylate is not well understood. However, it is believed that 2-Ethylhexyl cyclohexanecarboxylate acts as a plasticizer by reducing the intermolecular forces between the polymer chains in PVC. This results in increased flexibility and durability of the PVC product.

Effets Biochimiques Et Physiologiques

Studies have shown that 2-Ethylhexyl cyclohexanecarboxylate can have toxic effects on the liver and kidneys in animals. In addition, 2-Ethylhexyl cyclohexanecarboxylate has been found to have estrogenic activity, which can disrupt the endocrine system. 2-Ethylhexyl cyclohexanecarboxylate has also been shown to have genotoxic effects, which can lead to DNA damage and mutations.

Avantages Et Limitations Des Expériences En Laboratoire

2-Ethylhexyl cyclohexanecarboxylate is commonly used as a plasticizer in the production of PVC, which has numerous industrial applications. However, 2-Ethylhexyl cyclohexanecarboxylate can be difficult to work with in the laboratory due to its toxicity and potential health effects. Therefore, precautions must be taken when handling 2-Ethylhexyl cyclohexanecarboxylate in the laboratory.

List of

Orientations Futures

1. Further research is needed to better understand the mechanism of action of 2-Ethylhexyl cyclohexanecarboxylate.

2. More studies are needed to determine the potential health effects of 2-Ethylhexyl cyclohexanecarboxylate exposure in humans.

3. Research should be conducted to develop safer alternatives to 2-Ethylhexyl cyclohexanecarboxylate for use in PVC production.

4. Studies should be conducted to determine the environmental impact of 2-Ethylhexyl cyclohexanecarboxylate and its potential effects on ecosystems.

5. Further research is needed to determine the long-term effects of 2-Ethylhexyl cyclohexanecarboxylate exposure on human health.

In conclusion, 2-Ethylhexyl cyclohexanecarboxylate is a widely used chemical compound that has been the subject of numerous scientific studies. While 2-Ethylhexyl cyclohexanecarboxylate has many industrial applications, it also has potential health and environmental effects that must be considered. Further research is needed to better understand the mechanism of action of 2-Ethylhexyl cyclohexanecarboxylate and its potential health and environmental effects.

Méthodes De Synthèse

The synthesis of 2-Ethylhexyl cyclohexanecarboxylate involves the reaction between cyclohexanecarboxylic acid and 2-ethylhexanol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the 2-Ethylhexyl cyclohexanecarboxylate product is obtained through distillation and purification.

Applications De Recherche Scientifique

2-Ethylhexyl cyclohexanecarboxylate has been the subject of numerous scientific studies due to its widespread industrial use. One area of research has focused on the potential health effects of 2-Ethylhexyl cyclohexanecarboxylate exposure. Studies have shown that 2-Ethylhexyl cyclohexanecarboxylate can be absorbed through the skin and can cause skin irritation and sensitization. In addition, 2-Ethylhexyl cyclohexanecarboxylate has been found to have toxic effects on aquatic organisms.

Propriétés

Numéro CAS |

16397-74-3 |

|---|---|

Nom du produit |

2-Ethylhexyl cyclohexanecarboxylate |

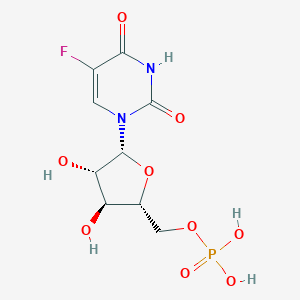

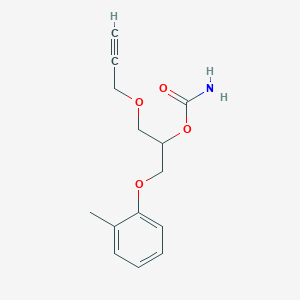

Formule moléculaire |

C15H28O2 |

Poids moléculaire |

240.38 g/mol |

Nom IUPAC |

2-ethylhexyl cyclohexanecarboxylate |

InChI |

InChI=1S/C15H28O2/c1-3-5-9-13(4-2)12-17-15(16)14-10-7-6-8-11-14/h13-14H,3-12H2,1-2H3 |

Clé InChI |

LIIGSIGMAHCMQM-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)COC(=O)C1CCCCC1 |

SMILES canonique |

CCCCC(CC)COC(=O)C1CCCCC1 |

Autres numéros CAS |

16397-74-3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.